molecular formula C13H14N2 B2944885 2-Benzyl-2-azabicyclo[2.1.1]hexane-1-carbonitrile CAS No. 463961-54-8

2-Benzyl-2-azabicyclo[2.1.1]hexane-1-carbonitrile

Cat. No.: B2944885
CAS No.: 463961-54-8
M. Wt: 198.269
InChI Key: LDINPNZAWOGIII-UHFFFAOYSA-N
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Description

2-Benzyl-2-azabicyclo[2.1.1]hexane-1-carbonitrile is a chemical compound with the molecular formula C13H14N2 and a molar mass of 198.26 g/mol This compound is known for its unique bicyclic structure, which includes a nitrogen atom and a nitrile group

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzyl-2-azabicyclo[2.1.1]hexane-1-carbonitrile typically involves the reaction of appropriate precursors under specific conditions. One common method includes the cyclization of a suitable precursor containing a benzyl group and an azabicyclo moiety. The reaction conditions often involve the use of strong bases or acids to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow processes and the use of advanced catalytic systems to enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-Benzyl-2-azabicyclo[2.1.1]hexane-1-carbonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as phenol derivatives for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyl oxides, reduction may produce primary amines, and substitution reactions may result in various substituted benzyl derivatives .

Scientific Research Applications

2-Benzyl-2-azabicyclo[2.1.1]hexane-1-carbonitrile has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-Benzyl-2-azabicyclo[2.1.1]hexane-1-carbonitrile include other azabicyclo compounds with different substituents, such as:

Uniqueness

What sets this compound apart from similar compounds is its specific benzyl and nitrile substituents, which confer unique chemical properties and reactivity. These features make it particularly valuable for certain synthetic applications and research studies .

Properties

IUPAC Name

2-benzyl-2-azabicyclo[2.1.1]hexane-1-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2/c14-10-13-6-12(7-13)9-15(13)8-11-4-2-1-3-5-11/h1-5,12H,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDINPNZAWOGIII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC1(N(C2)CC3=CC=CC=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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